1-Phenylvinylzinc bromide

Catalog No.
S1800409
CAS No.
151073-86-8
M.F
C8H7BrZn
M. Wt
248.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenylvinylzinc bromide

CAS Number

151073-86-8

Product Name

1-Phenylvinylzinc bromide

IUPAC Name

bromozinc(1+);ethenylbenzene

Molecular Formula

C8H7BrZn

Molecular Weight

248.44

InChI

InChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1H2;1H;/q-1;;+2/p-1

SMILES

C=[C-]C1=CC=CC=C1.[Zn+]Br
  • Grignard Reaction Precursor

    -Phenylvinylzinc bromide serves as a precursor for the synthesis of vinylzinc compounds. These vinylzinc compounds are crucial intermediates in the classic Grignard reaction, a workhorse reaction in organic chemistry for forming carbon-carbon bonds between a vinyl group (CH2=CH-) and various other organic fragments [1].

    [1] Comprehensive Organic Name Reactions and Reagents ( reagents/9780080467321) by Zerong Wang (Editor)

  • Cross-Coupling Partner

    -Phenylvinylzinc bromide itself can participate directly in various cross-coupling reactions. These reactions involve the creation of a carbon-carbon bond between the vinyl group of the molecule and another carbon atom present in a different molecule. This versatility allows for the synthesis of diverse organic structures with controlled positioning of the vinyl group [2].

    [2] Negishi Cross-Coupling: From Laboratory to Industry () by Akira Suzuki (Editor)

  • Streamlined Research

    [3] 1-Phenylvinylzinc bromide 0.5M tetrahydrofuran () - Sigma-Aldrich

1-Phenylvinylzinc bromide is an organozinc compound with the molecular formula C8H7BrZn\text{C}_8\text{H}_7\text{BrZn} and a molecular weight of 248.44 g/mol. It is also known by several synonyms, including A-styrenylzinc bromide and (1-Phenylvinyl)zinc(II) bromide. This compound features a vinyl group attached to a phenyl ring, making it a significant reagent in organic synthesis, particularly in cross-coupling reactions. The compound is typically handled as a solution in tetrahydrofuran (THF), where it is known to exhibit various chemical properties and reactivity patterns.

In Negishi cross-coupling reactions, the zinc atom in 1-phenylvinylzinc bromide acts as a Lewis acid, activating the vinyl group for nucleophilic attack on the organic halide substrate. The palladium catalyst facilitates the oxidative addition of the organic halide to the palladium, followed by transmetallation with the vinyl group from the organozinc compound. Finally, reductive elimination forms the new carbon-carbon bond and regenerates the palladium catalyst.

1-Phenylvinylzinc bromide is a flammable liquid and should be handled with caution. It is also air and moisture sensitive and can decompose to release volatile zinc hydrides, which are toxic and can irritate the respiratory tract. Additionally, the compound may be harmful upon contact with skin and eyes. []

Please note:

  • The analysis focuses on the scientific research aspects of 1-phenylvinylzinc bromide.
  • Specific data like melting and boiling points are not readily available for the pure compound as it is typically used as a solution.

  • Cross-Coupling Reactions: It is commonly used in reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds. This reaction involves the transfer of the phenylvinyl group to the aryl halide, facilitated by a palladium catalyst.
  • Electrophilic Addition: The compound can undergo electrophilic addition reactions due to the presence of the vinyl group, allowing for further functionalization of the product .
  • Nucleophilic Substitution: The zinc atom can act as a nucleophile, participating in substitution reactions with electrophiles such as carbonyl compounds or alkyl halides.

1-Phenylvinylzinc bromide can be synthesized through several methods:

  • Reaction of Phenylacetylene with Zinc Bromide: One common approach involves reacting phenylacetylene with zinc bromide in an appropriate solvent such as THF. This reaction typically requires activation through heating or the presence of a catalyst.
  • Direct Reaction with Zinc: Another method includes the direct reaction of phenylvinyl bromide with zinc metal under inert atmosphere conditions, allowing for the formation of the desired organozinc compound.
  • Transmetalation Reactions: It can also be prepared via transmetalation from other organozinc compounds, which allows for greater flexibility in synthetic pathways.

1-Phenylvinylzinc bromide has several applications in organic synthesis:

  • Synthesis of Complex Molecules: It is utilized as a building block for synthesizing complex organic molecules, particularly in pharmaceutical and agrochemical industries.
  • Material Science: The compound can be employed in the development of new materials through polymerization reactions or as intermediates in the production of functionalized polymers.
  • Catalysis: It plays a role as a reagent in catalytic processes, particularly those involving palladium-catalyzed cross-coupling reactions.

Research on interaction studies involving 1-Phenylvinylzinc bromide primarily focuses on its reactivity with various electrophiles and nucleophiles. The interactions are characterized by:

  • Reactivity Profiles: Studies often examine how this compound interacts with different substrates under varying conditions to optimize yields in synthetic applications.
  • Mechanistic Insights: Understanding the mechanisms behind its reactions helps chemists design more efficient synthetic routes and predict possible side reactions.

Several compounds share structural similarities with 1-Phenylvinylzinc bromide, including:

Compound NameMolecular FormulaUnique Features
1-Naphthylzinc bromideC10H9BrZnContains a naphthyl group, offering different reactivity patterns.
Phenethylzinc bromideC8H9BrZnSimilar structure but lacks the vinyl group; used in similar applications.
4-Methylphenylzinc bromideC9H11BrZnContains a methyl group on the phenyl ring; affects sterics and reactivity.

Uniqueness

1-Phenylvinylzinc bromide's uniqueness lies in its vinyl group, which enhances its reactivity compared to other similar organozinc compounds. This feature allows it to participate more readily in cross-coupling reactions and electrophilic additions, making it a valuable reagent for synthesizing complex organic structures.

Dates

Modify: 2023-08-15

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